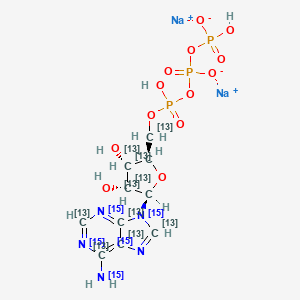
ATP-13C10,15N5 (disodium)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
ATP-13C10,15N5 (disodium) is a labeled form of adenosine triphosphate (ATP) where carbon and nitrogen atoms are isotopically labeled with carbon-13 and nitrogen-15, respectively. This compound is primarily used in scientific research to study biochemical processes and metabolic pathways due to its isotopic labeling, which allows for precise tracking and analysis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ATP-13C10,15N5 (disodium) involves the incorporation of isotopically labeled carbon and nitrogen atoms into the adenosine triphosphate molecule. The process typically starts with the synthesis of labeled adenosine, followed by the phosphorylation of adenosine to form ATP. The reaction conditions often involve the use of specific enzymes and reagents to ensure the correct incorporation of the isotopes.
Industrial Production Methods
Industrial production of ATP-13C10,15N5 (disodium) involves large-scale synthesis using biotechnological methods. This includes the use of genetically modified microorganisms that can incorporate isotopically labeled precursors into ATP. The production process is optimized for high yield and purity, ensuring that the final product meets the required specifications for research applications.
Analyse Des Réactions Chimiques
Types of Reactions
ATP-13C10,15N5 (disodium) undergoes various chemical reactions, including:
Hydrolysis: ATP is hydrolyzed to adenosine diphosphate (ADP) and inorganic phosphate.
Phosphorylation: ATP donates a phosphate group to other molecules, a key reaction in cellular metabolism.
Oxidation-Reduction: ATP can participate in redox reactions, particularly in the electron transport chain.
Common Reagents and Conditions
Hydrolysis: Typically occurs in aqueous solutions with the presence of enzymes like ATPases.
Phosphorylation: Requires kinase enzymes and specific substrates.
Oxidation-Reduction: Involves various enzymes and cofactors within the mitochondria.
Major Products
Hydrolysis: Produces ADP and inorganic phosphate.
Phosphorylation: Produces phosphorylated substrates and ADP.
Oxidation-Reduction: Involves the transfer of electrons and production of energy in the form of ATP.
Applications De Recherche Scientifique
ATP-13C10,15N5 (disodium) is widely used in scientific research due to its isotopic labeling, which allows for detailed studies of metabolic pathways and biochemical processes. Some key applications include:
Chemistry: Used in nuclear magnetic resonance (NMR) spectroscopy to study molecular structures and dynamics.
Biology: Helps in tracing metabolic pathways and understanding energy transfer within cells.
Medicine: Used in research on cellular energy metabolism and related diseases.
Industry: Applied in the development of new biotechnological processes and products.
Mécanisme D'action
ATP-13C10,15N5 (disodium) functions similarly to natural ATP, serving as a primary energy carrier in cells. It participates in various biochemical reactions, transferring energy through the hydrolysis of its phosphate bonds. The isotopic labeling allows researchers to track its movement and interactions within cells, providing insights into cellular processes and energy metabolism.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Adenosine-13C10,15N5 5′-monophosphate disodium salt
- Adenosine-13C10 5′-triphosphate disodium salt
- Guanosine-13C10,15N5 5′-triphosphate disodium salt
Uniqueness
ATP-13C10,15N5 (disodium) is unique due to its specific isotopic labeling, which allows for precise tracking and analysis in research applications. Compared to other similar compounds, it provides a more detailed understanding of ATP-related processes and energy metabolism in cells.
Propriétés
Formule moléculaire |
C10H14N5Na2O13P3 |
|---|---|
Poids moléculaire |
566.04 g/mol |
Nom IUPAC |
disodium;[[[(2R,3S,4R,5R)-5-(6-(15N)azanylpurin-9-yl)-3,4-dihydroxy(2,3,4,5-13C4)oxolan-2-yl](113C)methoxy-hydroxyphosphoryl]oxy-oxidophosphoryl] hydrogen phosphate |
InChI |
InChI=1S/C10H16N5O13P3.2Na/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(26-10)1-25-30(21,22)28-31(23,24)27-29(18,19)20;;/h2-4,6-7,10,16-17H,1H2,(H,21,22)(H,23,24)(H2,11,12,13)(H2,18,19,20);;/q;2*+1/p-2/t4-,6-,7-,10-;;/m1../s1/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1,12+1,13+1,14+1,15+1;; |
Clé InChI |
TTWYZDPBDWHJOR-WKTSXWKMSA-L |
SMILES isomérique |
[13CH]1=[15N][13C](=[13C]2[13C](=[15N]1)[15N]([13CH]=[15N]2)[13C@H]3[13C@@H]([13C@@H]([13C@H](O3)[13CH2]OP(=O)(O)OP(=O)([O-])OP(=O)(O)[O-])O)O)[15NH2].[Na+].[Na+] |
SMILES canonique |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)([O-])OP(=O)(O)[O-])O)O)N.[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


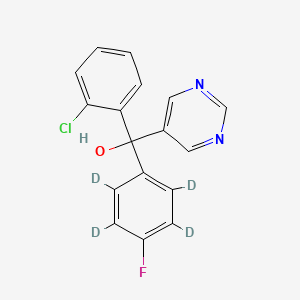
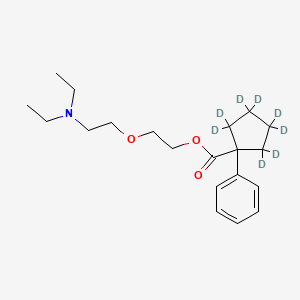
![methyl (1R,2S,3S,5S)-3-(4-chloro-3-methylphenyl)-8-(trideuteriomethyl)-8-azabicyclo[3.2.1]octane-2-carboxylate;hydrochloride](/img/structure/B12413901.png)
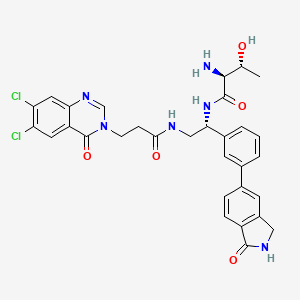


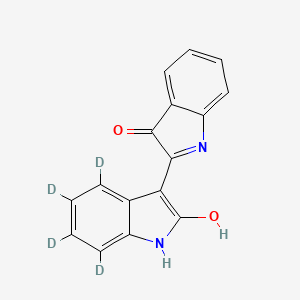
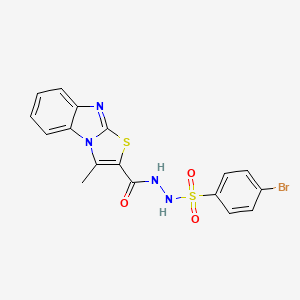
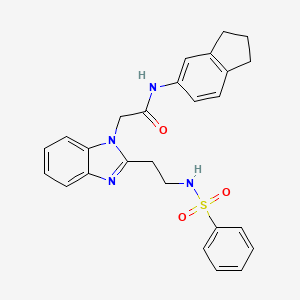
![(8R,9S,13S,14S,17S)-1,2,16,16,17-pentadeuterio-13-methyl-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthrene-3,4,17-triol](/img/structure/B12413955.png)
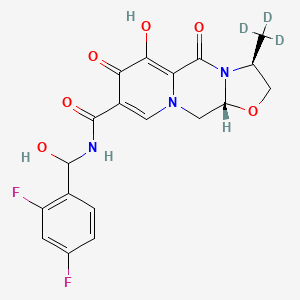
![2-[4-[(E)-3-(2-methoxyquinolin-3-yl)-3-oxoprop-1-enyl]-2,6-dimethylphenoxy]-2-methylpropanoic acid](/img/structure/B12413965.png)

![N-[4-chloro-3-[(3S)-3-cyclopropylpyrrolidin-1-yl]sulfonylphenyl]-2-(5-methyl-6,7-dihydro-4H-triazolo[4,5-c]pyridin-1-yl)acetamide](/img/structure/B12413978.png)
